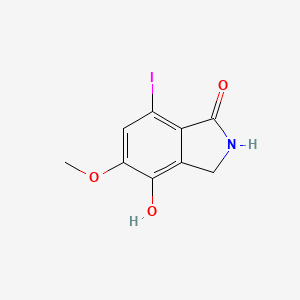

4-Hydroxy-5-methoxy-7-iodoisoindolinone

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H8INO3 |

|---|---|

Molecular Weight |

305.07 g/mol |

IUPAC Name |

4-hydroxy-7-iodo-5-methoxy-2,3-dihydroisoindol-1-one |

InChI |

InChI=1S/C9H8INO3/c1-14-6-2-5(10)7-4(8(6)12)3-11-9(7)13/h2,12H,3H2,1H3,(H,11,13) |

InChI Key |

AFKJEADJAAMROH-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC(=C2C(=C1O)CNC2=O)I |

Origin of Product |

United States |

Advanced Methodologies for the Chemical Synthesis of 4 Hydroxy 5 Methoxy 7 Iodoisoindolinone

Retrosynthetic Analysis of the 4-Hydroxy-5-methoxy-7-iodoisoindolinone Skeleton

Retrosynthetic analysis is a problem-solving technique that deconstructs a target molecule into simpler, commercially available starting materials through a series of imaginary disconnections. ias.ac.inamazonaws.com For this compound, the analysis reveals several plausible synthetic routes.

The primary disconnections for the target molecule (I) are:

C-N bond disconnection: Cleavage of the amide bond within the lactam ring suggests a precursor like a substituted 2-acylbenzoic acid or its derivative (II). This is a common and effective strategy for isoindolinone synthesis.

Functional Group Interconversion (FGI): The iodo, hydroxyl, and methoxy (B1213986) groups can be introduced at various stages of the synthesis. A key consideration is the directing effects of these groups on subsequent electrophilic aromatic substitution reactions. A logical precursor could be a non-iodinated isoindolinone (III), which would undergo late-stage iodination.

Ring-forming disconnections: A more advanced approach involves disconnecting the bonds that form the heterocyclic ring, often via C-H activation or coupling reactions. This leads back to simpler aromatic precursors like a substituted benzamide (B126) (IV) and a coupling partner.

This analysis suggests that a convergent synthesis, where the substituted aromatic ring is prepared first, followed by the formation of the isoindolinone core, would be a viable strategy. The timing of the introduction of the three substituents (hydroxyl, methoxy, and iodo) is critical to control the regiochemistry.

Chemo- and Regioselective Strategies for the Introduction of Hydroxyl and Methoxy Moieties

The precise placement of the hydroxyl and methoxy groups at the C4 and C5 positions, respectively, is a significant synthetic challenge due to the multiple reactive sites on the benzene (B151609) ring.

Hydroxylation: Direct and selective hydroxylation of an aromatic C-H bond is a challenging transformation. Biocatalytic methods using engineered cytochrome P450 enzymes have shown promise for the chemo- and regioselective dihydroxylation of benzene to hydroquinone, demonstrating the potential for precise enzymatic oxidation. nih.govresearchgate.netresearchgate.net In a more traditional chemical synthesis context, the hydroxyl group is often introduced via a precursor functional group, such as a methoxy group that can be selectively demethylated, or through a directed ortho-metalation strategy.

Methoxylation: The introduction of methoxy groups is typically more straightforward. Starting from a precursor with existing hydroxyl groups, selective methylation can be achieved using reagents like dimethyl sulfate or methyl iodide in the presence of a suitable base. The relative acidity of different phenolic protons can be exploited to achieve regioselectivity. For instance, in the synthesis of polymethoxyflavones, selective demethylation and methylation are crucial steps, often guided by the electronic nature and position of other substituents on the ring. mdpi.com

A plausible strategy for the target compound would involve starting with a precursor that already contains the desired oxygenation pattern, such as 3-hydroxy-4-methoxybenzoic acid, and building the isoindolinone ring onto this pre-functionalized scaffold.

Targeted Iodination Protocols for Position 7 of the Isoindolinone Ring System

Introducing an iodine atom specifically at the C7 position requires careful consideration of the directing effects of the existing substituents. The hydroxyl (or protected hydroxyl) group at C4 and the methoxy group at C5 are both ortho-, para-directing activators. The amide carbonyl of the isoindolinone ring is a meta-directing deactivator. The desired C7 position is para to the C4-hydroxyl group and ortho to the amide nitrogen's lone pair (if considering its contribution to the aromatic system), making it an electronically favorable site for electrophilic substitution.

Several iodination reagents and conditions can be employed for this transformation:

N-Iodosuccinimide (NIS): A mild and effective source of electrophilic iodine, often used with an acid catalyst like trifluoroacetic acid.

Molecular Iodine (I₂): Can be used with an oxidizing agent (e.g., nitric acid, hydrogen peroxide) or a Lewis acid catalyst to generate the active iodinating species.

1,3-Diiodo-5,5-dimethylhydantoin (DIH): A stable and efficient reagent for the iodination of electron-rich aromatic compounds. organic-chemistry.org Organocatalytic systems using thiourea in conjunction with DIH can provide high regioselectivity under mild conditions. organic-chemistry.org

The choice of reagent and conditions would be optimized to maximize the yield of the desired 7-iodo isomer while minimizing side products from iodination at other activated positions.

| Reagent System | Key Features | Potential Application |

| NIS / TFA | Mild conditions, good for activated rings. | Direct iodination of the 4-hydroxy-5-methoxyisoindolinone precursor. |

| I₂ / Oxidizing Agent | Cost-effective, powerful iodination. | May require careful control to avoid over-iodination. |

| DIH / Thiourea Catalyst | High regioselectivity, mild, metal-free. organic-chemistry.org | Ideal for achieving specific C7 iodination with high functional group tolerance. organic-chemistry.org |

Exploration of Novel Reaction Pathways and Catalyst Systems for Isoindolinone Formation

The construction of the isoindolinone ring itself is a focal point of extensive research, with numerous methodologies being developed to improve efficiency, atom economy, and structural diversity. rsc.orgresearchgate.net

Transition metal catalysis has revolutionized the synthesis of heterocyclic compounds, including isoindolinones. researchgate.netabo.fi These methods often proceed via C-H activation, allowing for the direct formation of C-C or C-N bonds without the need for pre-functionalized starting materials. nih.gov

Rhodium (Rh) Catalysis: Rhodium complexes are highly effective for the C-H activation of benzamides and subsequent annulation with alkenes or alkynes to form isoindolinones. nih.gov For example, Rh(III)-catalyzed three-component synthesis involving benzoyl chlorides, o-aminophenols, and activated alkenes provides a direct route to complex isoindolinone frameworks. nih.gov

Palladium (Pd) Catalysis: Palladium catalysts are widely used for cross-coupling and C-H functionalization reactions. researchgate.net Redox-neutral Pd-catalyzed C-H functionalization of carboxamides with carboxylic acids or anhydrides offers an operationally simple route to isoindolinones. nih.gov

Ruthenium (Ru) Catalysis: Ruthenium catalysts have been employed in innovative strategies that merge C-H activation with other chemical transformations. One such approach involves the reaction of benzoic acids with strained 1,2-oxazetidines, where the release of ring strain drives the cyclization process, eliminating the need for harsh oxidants. organic-chemistry.orgacs.org

Nickel (Ni) Catalysis: Nickel(0) catalysts can mediate the cyclization of N-benzoylaminals to afford various substituted isoindolinones. nih.gov

| Catalyst | Reaction Type | Key Advantages |

| Rhodium (Rh) | C-H Activation/Annulation nih.gov | High efficiency, broad substrate scope. |

| Palladium (Pd) | C-H Functionalization nih.gov | Operational simplicity, redox-neutral conditions. nih.gov |

| Ruthenium (Ru) | C-H Activation/Strain-Release organic-chemistry.orgacs.org | Avoids harsh oxidants, sustainable. organic-chemistry.org |

| Nickel (Ni) | Cyclization of N-benzoylaminals nih.gov | Access to diverse substitution patterns. |

In response to the need for more sustainable chemical processes, significant effort has been directed toward developing metal-free synthetic routes to isoindolinones. rsc.org These protocols often rely on the use of organocatalysts or readily available, non-toxic reagents.

One notable approach involves the intramolecular oxidative coupling of C(sp³)–H and N–H bonds in 2-alkylbenzamides, utilizing iodine and a peroxide as the oxidant system. rsc.org This method avoids the use of transition metals and provides access to biologically important isoindolinones. rsc.org Tandem reactions initiated by organocatalysts, such as the reaction of 2-cyanobenzaldehydes with α,β-unsaturated ketones, offer a green and facile route to isoindolinone skeletons. researchgate.net Furthermore, efficient one-pot methods using reagents like chlorosulfonyl isocyanate under mild, metal-free conditions have been developed for the synthesis of novel isoindolinone derivatives from 2-benzoylbenzoic acid. nih.gov

Multicomponent reactions (MCRs) are highly convergent processes where three or more reactants combine in a single operation to form a product that contains portions of all starting materials. acs.org They are prized for their high atom economy, operational simplicity, and ability to rapidly generate molecular complexity.

Several MCRs have been designed for the synthesis of isoindolinone frameworks. For instance, a Rh(III)-catalyzed three-component reaction of benzoyl chlorides, o-aminophenols, and activated alkenes proceeds via an in-situ generated directing group to achieve tandem C-H olefination and aza-Michael addition, yielding the isoindolinone core. nih.gov Another strategy involves a solid-phase multicomponent reaction of a β-keto lactam, an aldehyde, an isocyanide, and a dienophile to produce chiral 3-substituted isoindolinones in one pot. nih.gov These methods provide powerful tools for creating libraries of diverse isoindolinone derivatives for various applications.

Stereochemical Control and Diastereoselective Approaches in Substituted Isoindolinone Synthesis

Achieving control over the three-dimensional arrangement of atoms is paramount in synthesizing pharmacologically active molecules, as different stereoisomers can exhibit vastly different biological effects. In the context of substituted isoindolinones, particularly those with a chiral center at the C3 position, several strategies have been developed to influence stereochemical outcomes. These methodologies can be broadly categorized into chiral auxiliary-mediated syntheses, asymmetric catalysis, and the use of chiral starting materials. orchid-chem.com

Chiral Auxiliary-Based Methods: One of the most established approaches involves the use of a chiral auxiliary, a molecule that is temporarily incorporated into the synthetic route to direct the stereoselective formation of a new chiral center. For instance, auxiliaries like (R)- or (S)-phenylglycinol and (+)- or (−)-trans-2-(α-cumyl)cyclohexanol (TCC) have been employed. acs.orgresearchgate.net A notable example is the use of (S)-2-(tert-butylsulfinyl)isoindolin-1-ones, which can be synthesized from methyl 2-formylbenzoates. acs.org Deprotonation of these compounds followed by alkylation proceeds with high diastereoselectivity, affording 3-substituted isoindolinones in excellent yields. acs.org Similarly, the chiral auxiliary (S)-1-amino-2-methoxymethylpyrrolidine (SAMP) has been used to create chiral phthalhydrazides, which, after reaction with organometallic reagents and subsequent reduction, yield 3-substituted isoindolinones with a high degree of diastereoselection. chim.it

Asymmetric Catalysis: The development of catalytic asymmetric methods represents a more modern and efficient strategy, avoiding the need for stoichiometric amounts of a chiral auxiliary. orchid-chem.com

Organocatalysis: Chiral bifunctional organocatalysts, such as those derived from quinine or thiourea, have been successfully applied in the enantioselective synthesis of isoindolinones. chim.itresearchgate.net These catalysts can promote cascade reactions, such as aldol-initiated organocascades, to produce complex heterocyclic hybrids with excellent diastereo- and enantioselectivities. rsc.org

Transition Metal Catalysis: Palladium-catalyzed reactions have proven particularly versatile. For example, the diastereoselective synthesis of tricyclic isoindolinones can be achieved by reacting 2-bromobenzaldehyde with chiral alkanolamines in the presence of a palladium catalyst. knu.ac.kr More advanced tandem reactions, such as aza-Heck/Suzuki cross-coupling, enabled by a palladium catalyst paired with chiral phosphoramidite ligands, provide efficient routes to chiral isoindolinones under mild conditions. acs.org

The table below summarizes various diastereoselective approaches for the synthesis of substituted isoindolinones.

| Method | Type | Key Reagent/Catalyst | Diastereomeric Ratio (d.r.) / Enantiomeric Excess (e.e.) | Reference |

| Chiral Auxiliary | Alkylation | (S)-2-(tert-butylsulfinyl)-isoindolin-1-one | High d.r. | acs.org |

| Chiral Auxiliary | Hydrazone Addition | RAMP / SAMP Auxiliaries | High e.e. | chim.it |

| Organocatalysis | [4+1] Annulation | Chiral Phosphoric Acid | >20:1 d.r., 92–97% e.e. | researchgate.net |

| Organocatalysis | Intramolecular aza-Michael | Chiral Phase-Transfer Catalysts | High e.e. | scilit.com |

| Metal Catalysis | Aza-Heck/Suzuki Coupling | Palladium / Chiral Phosphoramidite Ligand | High e.e. | acs.org |

| Metal Catalysis | Carbonylative Cyclization | Pd(PPh3)2Cl2 / Chiral Alkanolamine | Moderate to good d.r. | knu.ac.kr |

Synthetic Challenges and Opportunities in the Preparation of Highly Substituted Isoindolinones

The synthesis of highly substituted isoindolinones like this compound presents significant challenges that necessitate innovative synthetic solutions. The construction of molecules with multiple substituents, especially on the aromatic ring and at the C3 position, often complicates synthetic design.

Key Challenges:

Construction of Tetrasubstituted Carbon Centers: A major hurdle is the creation of a quaternary (tetrasubstituted) carbon stereocenter at the C3 position. researchgate.net This is particularly challenging when it needs to be done asymmetrically due to steric hindrance. researchgate.netrsc.org Direct functionalization of a pre-existing isoindolinone ring at the C3 position is often difficult. researchgate.net

Regioselectivity: Introducing multiple substituents onto the benzene ring in a specific arrangement (regiocontrol) requires careful planning and often multi-step synthetic sequences. Directing groups and specific reaction conditions, such as ortho-metalation, are often necessary to achieve the desired substitution pattern. chim.it

Steric Hindrance: As the degree of substitution increases, steric hindrance can significantly lower reaction rates and yields, preventing the desired transformations. This is a key issue in the synthesis of isoindolinones containing continuous quaternary carbons. rsc.org

Functional Group Compatibility: The presence of sensitive functional groups (like the hydroxyl group in the target molecule) requires the use of mild reaction conditions and protective group strategies to avoid unwanted side reactions. researchgate.net

Opportunities and Advanced Strategies: Despite these challenges, recent advances in synthetic methodology offer powerful opportunities to overcome these obstacles.

C-H Activation/Functionalization: Transition metal-catalyzed C-H activation has emerged as a powerful tool for constructing the isoindolinone core and introducing substituents. researchgate.netorganic-chemistry.org This approach avoids the pre-functionalization of starting materials, leading to more atom- and step-economical syntheses. For example, rhodium-catalyzed [4+1] annulation of benzamides and alkenes can provide isoindolinones with excellent regioselectivity. organic-chemistry.org

Cascade and Tandem Reactions: Designing reactions where multiple bonds are formed in a single operation (cascade or tandem reactions) is a highly efficient strategy. researchgate.net For instance, a palladium-catalyzed asymmetric tandem aza-Heck/Sonogashira coupling allows for the synthesis of chiral isoindolinones bearing a quaternary stereocenter. organic-chemistry.org

Multi-component Reactions: Reactions involving three or more starting materials in one pot offer a rapid way to build molecular complexity. researchgate.net For example, the synthesis of 3,3-disubstituted isoindolinones has been achieved through three-component reactions involving 2-acylbenzoic acids, primary amines, and phosphine oxides. researchgate.net

Flow Chemistry and Automation: For complex multi-step syntheses, flow chemistry and automated platforms can offer improved control over reaction parameters, leading to higher yields and purity while minimizing handling of potentially hazardous intermediates.

The development of these advanced synthetic methods is crucial for accessing complex and highly functionalized isoindolinones, paving the way for the exploration of their chemical and biological properties. researchgate.net

Investigation of Chemical Reactivity and Mechanistic Pathways of 4 Hydroxy 5 Methoxy 7 Iodoisoindolinone

Reactions of the Hydroxyl Group: Functional Group Interconversions and Derivatization

The phenolic hydroxyl group at the C-4 position is a key site for functionalization, enabling a variety of derivatization reactions that can modify the molecule's properties. These reactions are fundamental in synthetic chemistry for protecting the hydroxyl group or for introducing new functionalities. nih.gov

Common derivatization strategies for phenolic hydroxyl groups include esterification and etherification. nih.gov Esterification can be achieved by reacting the isoindolinone with acyl chlorides or anhydrides in the presence of a base. Etherification, the formation of an ether linkage, is typically accomplished through reactions like the Williamson ether synthesis, which involves deprotonation of the hydroxyl group with a strong base to form a phenoxide, followed by nucleophilic attack on an alkyl halide.

These functional group interconversions are crucial for multi-step syntheses, where protecting the reactive hydroxyl group is necessary to prevent unwanted side reactions. The choice of the protecting group is critical and depends on its stability under various reaction conditions and the ease of its subsequent removal.

Table 1: Representative Derivatization Reactions of the Hydroxyl Group

| Reaction Type | Reagent | Product Type |

| Esterification | Acyl Chloride (R-COCl) / Base | 4-Acyloxy-5-methoxy-7-iodoisoindolinone |

| Etherification | Alkyl Halide (R-X) / Base | 4-Alkoxy-5-methoxy-7-iodoisoindolinone |

| Sulfonation | Sulfonyl Chloride (R-SO₂Cl) / Base | 4-Sulfonyloxy-5-methoxy-7-iodoisoindolinone |

Reactivity Profile of the Methoxy (B1213986) Group and its Influence on Molecular Transformations

The methoxy group at the C-5 position significantly influences the electronic properties of the aromatic ring. As a strong electron-donating group, it increases the electron density of the benzene (B151609) ring, particularly at the ortho and para positions, through a resonance effect. lumenlearning.com This electronic enrichment makes the aromatic ring more susceptible to electrophilic aromatic substitution reactions.

However, the methoxy group itself is generally stable and less reactive compared to the hydroxyl or aryl iodide moieties. Its primary role is often to modulate the reactivity of the rest of the molecule. hhu.de For instance, the increased electron density on the aromatic ring can affect the rates and regioselectivity of cross-coupling reactions involving the aryl iodide. The position of the methoxy group can also influence the stability of different conformers of the molecule. hhu.de While direct transformations of the methoxy group, such as demethylation to a hydroxyl group, are possible, they typically require harsh reaction conditions.

Transformations Involving the Aryl Iodide Moiety: Cross-Coupling Reactions and Nucleophilic Aromatic Substitutions

The aryl iodide at the C-7 position is a highly versatile functional group, particularly for the formation of new carbon-carbon and carbon-heteroatom bonds through transition metal-catalyzed cross-coupling reactions. acs.orgnih.gov Aryl iodides are among the most reactive aryl halides for these transformations due to the relatively weak carbon-iodine bond, which facilitates oxidative addition to the metal catalyst. nih.gov

Common cross-coupling reactions that can be employed with 4-Hydroxy-5-methoxy-7-iodoisoindolinone include:

Suzuki Coupling: Reaction with a boronic acid or ester in the presence of a palladium catalyst and a base to form a new C-C bond.

Heck Reaction: Palladium-catalyzed reaction with an alkene to form a substituted alkene. researchgate.net

Sonogashira Coupling: Palladium and copper co-catalyzed reaction with a terminal alkyne.

Buchwald-Hartwig Amination: Palladium-catalyzed reaction with an amine to form a new C-N bond.

Stille Coupling: Palladium-catalyzed reaction with an organostannane reagent.

These reactions provide powerful tools for elaborating the isoindolinone core, allowing for the introduction of a wide variety of substituents at the C-7 position.

Nucleophilic aromatic substitution (SNAr) on the aryl iodide is less common, as the aromatic ring is electron-rich due to the hydroxyl and methoxy groups, which disfavors nucleophilic attack. Such reactions typically require strong electron-withdrawing groups on the ring and/or very strong nucleophiles.

Table 2: Common Cross-Coupling Reactions of the Aryl Iodide Moiety

| Reaction Name | Coupling Partner | Catalyst System | Bond Formed |

| Suzuki Coupling | R-B(OH)₂ | Pd catalyst, Base | C-C |

| Heck Reaction | Alkene | Pd catalyst, Base | C-C |

| Sonogashira Coupling | Terminal Alkyne | Pd catalyst, Cu co-catalyst, Base | C-C (alkyne) |

| Buchwald-Hartwig Amination | R₂NH | Pd catalyst, Base | C-N |

| Stille Coupling | R-Sn(Alkyl)₃ | Pd catalyst | C-C |

Reactivity of the Isoindolinone Nitrogen and Ring System Transformations

The nitrogen atom of the isoindolinone lactam is a site for further functionalization. The N-H proton is weakly acidic and can be removed by a suitable base, allowing for N-alkylation or N-arylation reactions. mdpi.com These reactions are important for introducing substituents that can modulate the biological activity or physical properties of the molecule. mdpi.com The isoindolinone ring itself is a stable heterocyclic system. chim.it However, under certain conditions, transformations involving the ring can occur. For example, reductive or oxidative processes can lead to changes in the five-membered ring. chim.it Ring-opening reactions are also possible under harsh hydrolytic conditions (strong acid or base), which would cleave the amide bond. More complex ring transformations can be designed to build fused heterocyclic systems. researchgate.netnih.gov

Elucidation of Reaction Mechanisms Through Kinetic and Spectroscopic Studies

Spectroscopic techniques are indispensable for identifying and characterizing reactants, intermediates, and products. nih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy can be used to monitor the progress of a reaction in real-time and to determine the structure of intermediates and final products.

Mass Spectrometry (MS) helps in identifying the molecular weights of species in the reaction mixture, providing evidence for proposed intermediates. acs.org

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy can track changes in functional groups and electronic structure throughout the course of a reaction. nih.gov

Electron Paramagnetic Resonance (EPR) spectroscopy is useful for detecting and characterizing radical intermediates that may be involved in certain reaction mechanisms. nih.gov

For example, in transition metal-catalyzed cross-coupling reactions, a combination of these techniques can be used to study the catalytic cycle, including the steps of oxidative addition, transmetalation, and reductive elimination.

Influence of Substituent Effects on Reaction Dynamics and Selectivity

The substituents on the aromatic ring—hydroxyl, methoxy, and iodo groups—have a profound impact on the reactivity and selectivity of chemical transformations. lumenlearning.com

Electronic Effects: The electron-donating hydroxyl and methoxy groups increase the electron density of the aromatic ring, making it more reactive towards electrophiles and activating it for oxidative addition in cross-coupling reactions. lumenlearning.comresearchgate.net Conversely, this increased electron density deactivates the ring towards nucleophilic attack.

Steric Effects: The substituents can also exert steric hindrance, influencing the regioselectivity of reactions. For example, a bulky group adjacent to the aryl iodide might hinder the approach of a large coupling partner in a cross-coupling reaction.

Directing Effects: In electrophilic aromatic substitution reactions, the hydroxyl and methoxy groups are ortho-, para-directing, meaning that incoming electrophiles will preferentially add to the positions ortho and para to these groups.

Computational and Theoretical Studies on 4 Hydroxy 5 Methoxy 7 Iodoisoindolinone

Quantum Chemical Calculations (Density Functional Theory, Ab Initio Methods) for Electronic Structure and Molecular Geometry

No published studies have utilized Density Functional Theory (DFT) or ab initio methods to investigate the electronic structure and molecular geometry of 4-Hydroxy-5-methoxy-7-iodoisoindolinone. Such calculations would be invaluable for determining key electronic properties like orbital energies (HOMO, LUMO), electrostatic potential, and charge distribution. Furthermore, these methods would provide a precise, optimized three-dimensional structure, including bond lengths, bond angles, and dihedral angles.

Table 1: Hypothetical Data from Future Quantum Chemical Calculations

| Parameter | Hypothetical Calculated Value | Method/Basis Set |

| HOMO Energy | Data not available | e.g., B3LYP/6-311++G(d,p) |

| LUMO Energy | Data not available | e.g., B3LYP/6-311++G(d,p) |

| Dipole Moment | Data not available | e.g., B3LYP/6-311++G(d,p) |

| C=O Bond Length | Data not available | e.g., B3LYP/6-311++G(d,p) |

| C-I Bond Length | Data not available | e.g., B3LYP/6-311++G(d,p) |

Conformational Analysis and Potential Energy Surface Exploration through Computational Modeling

A conformational analysis of this compound has not been documented. Computational modeling could be employed to explore its potential energy surface, identifying low-energy conformers and the transition states that separate them. This would shed light on the molecule's flexibility and the rotational barriers associated with its substituent groups, such as the methoxy (B1213986) and hydroxyl moieties.

Prediction of Spectroscopic Parameters and Validation Against Experimental Data

There are no theoretical predictions of the spectroscopic parameters (e.g., ¹H NMR, ¹³C NMR, IR, UV-Vis) for this compound. Computational chemistry methods, particularly DFT, are powerful tools for predicting these spectra. The resulting theoretical data could then be compared with future experimental findings to validate the computational models and provide a more detailed interpretation of the experimental results.

Table 2: Framework for Future Spectroscopic Parameter Prediction

| Spectroscopic Data | Predicted Parameter | Experimental Value |

| ¹H NMR | Chemical shifts not calculated | Data not available |

| ¹³C NMR | Chemical shifts not calculated | Data not available |

| IR Spectroscopy | Vibrational frequencies not calculated | Data not available |

| UV-Vis Spectroscopy | Electronic transitions not calculated | Data not available |

Molecular Dynamics Simulations for Dynamic Behavior and Solvent Interactions

To date, no molecular dynamics (MD) simulations have been reported for this compound. MD simulations would provide critical insights into the dynamic behavior of this molecule over time and its interactions with various solvents. This would be particularly useful for understanding its solubility, stability, and how it behaves in a biological or chemical environment.

Theoretical Insights into Reactivity Profiles and Reaction Mechanisms

The reactivity of this compound has not been theoretically investigated. Computational approaches could be used to calculate reactivity descriptors such as Fukui functions or to map out the reaction pathways for potential chemical transformations. This would help in predicting the most likely sites for electrophilic or nucleophilic attack and understanding the mechanisms of reactions in which this molecule might participate.

Development of Quantitative Structure-Activity/Property Relationships (QSAR/QSPR) Models for Theoretical Applications

No QSAR or QSPR models have been developed that include this compound. Should this molecule or its derivatives be found to have significant biological activity or useful chemical properties, QSAR/QSPR studies would be essential. These models would correlate the structural or quantum chemical properties of a series of related compounds with their observed activities or properties, enabling the design of new molecules with enhanced characteristics.

Derivatization Strategies and Analogue Design Based on the 4 Hydroxy 5 Methoxy 7 Iodoisoindolinone Scaffold

Rational Design Principles for Structural Analogues with Modified Functional Groups

The rational design of analogues based on the 4-hydroxy-5-methoxy-7-iodoisoindolinone scaffold is guided by the distinct chemical nature of its functional groups. Each group—the phenolic hydroxyl, the methoxy (B1213986) ether, the aryl iodide, and the lactam moiety—can be systematically modified to modulate the molecule's physicochemical properties. A modular "head, core, linker, and tail" strategy can be envisioned where the isoindolinone serves as the core. nih.gov

Modification of the Hydroxyl Group (Position 4): The phenolic hydroxyl group is a key site for derivatization. Its acidity and nucleophilicity allow for a range of modifications.

Etherification: Conversion of the hydroxyl group to an ether can alter lipophilicity and hydrogen bonding capacity. Introducing alkyl chains of varying lengths and branching can fine-tune solubility. nih.gov

Esterification: Formation of esters can serve as a prodrug strategy in pharmaceutical applications or to introduce new functional groups.

Bioisosteric Replacement: The hydroxyl group could be replaced with other hydrogen bond donors or acceptors, such as an amino or thiol group, to explore changes in electronic and steric interactions.

Modification of the Methoxy Group (Position 5): The methoxy group, while less reactive than the hydroxyl group, can also be a target for modification.

Demethylation and Re-alkylation: Cleavage of the methyl ether to reveal a second phenolic hydroxyl group would create a catechol-like structure, significantly altering polarity and providing an additional site for derivatization. Subsequent re-alkylation with different alkyl groups can introduce further diversity.

Modification of the Iodo Group (Position 7): The iodine atom is a particularly valuable handle for introducing structural diversity through a variety of cross-coupling reactions.

Suzuki-Miyaura Coupling: Reaction with boronic acids or esters can introduce a wide range of aryl and heteroaryl substituents.

Sonogashira Coupling: This reaction allows for the introduction of alkyne moieties, which can serve as linkers or be further functionalized.

Heck Coupling: Alkenes can be coupled to the scaffold, providing access to vinyl-substituted isoindolinones.

Buchwald-Hartwig Amination: This reaction enables the introduction of primary and secondary amines, significantly altering the basicity and polarity of the molecule.

Carbonylation Reactions: The iodo group can be converted to a carboxylic acid, ester, or amide, introducing new functionalities.

Modification of the Isoindolinone Core: The lactam nitrogen of the isoindolinone ring is another key position for derivatization.

N-Alkylation and N-Arylation: Introduction of substituents on the nitrogen atom can modulate the steric bulk and electronic properties of the lactam.

Modification at the C3 Position: The methylene (B1212753) group at the C3 position can be functionalized, for instance, through condensation reactions with aldehydes to introduce alkylidene substituents.

The following table summarizes the rational design principles for modifying the functional groups of the this compound scaffold.

| Functional Group | Position | Potential Modifications | Rationale for Modification |

| Hydroxyl | 4 | Etherification, Esterification, Bioisosteric Replacement | Modulate lipophilicity, hydrogen bonding, and steric interactions. |

| Methoxy | 5 | Demethylation, Re-alkylation | Alter polarity, create new derivatization sites. |

| Iodo | 7 | Cross-coupling (Suzuki, Sonogashira, Heck), Amination, Carbonylation | Introduce diverse and complex substituents, explore new chemical space. |

| Lactam N-H | 2 | Alkylation, Arylation, Acylation | Modify steric and electronic properties of the core structure. |

| Methylene | 3 | Condensation with aldehydes, Alkylation | Introduce substituents to explore steric effects and potential new interactions. |

Synthetic Approaches Towards Libraries of Isoindolinone Derivatives

The generation of chemical libraries based on the this compound scaffold can be achieved through a variety of synthetic strategies, including both parallel synthesis and diversity-oriented synthesis. nih.gov The choice of synthetic route often depends on the desired modifications and the need for efficiency and high throughput.

One efficient approach involves a late-stage diversification strategy, where a common intermediate is synthesized on a larger scale and then subjected to a variety of reactions to generate a library of analogues. The this compound itself is an excellent candidate for such a late-stage diversification.

Library Synthesis via Cross-Coupling Reactions: A powerful method for generating a library of derivatives is to exploit the reactivity of the aryl iodide at position 7. Parallel Suzuki-Miyaura cross-coupling reactions can be performed using an array of boronic acids to introduce diverse aromatic and heteroaromatic moieties.

Example Reaction Scheme:

Where R can be a variety of substituted phenyl, pyridyl, thienyl, or other heterocyclic groups.

Library Synthesis via Derivatization of the Hydroxyl Group: The phenolic hydroxyl group at position 4 can be readily derivatized in a parallel fashion. For instance, a library of ethers can be synthesized by reacting the scaffold with a collection of alkyl halides in the presence of a base.

Example Reaction Scheme: this compound + R-X --[Base]--> 4-Alkoxy-5-methoxy-7-iodoisoindolinone

An extensive search for scientific literature and data concerning the chemical compound "this compound" has yielded no specific information regarding its strategic utility in advanced chemical research. The performed searches did not uncover any published studies, articles, or data sets detailing its applications as a synthetic building block, its conceptual role as a chemical probe, its exploration in material science, or its contribution to novel reaction methodologies and catalyst development.

The search results did retrieve information on various other compounds with similar structural motifs, such as quinoline and chromenone derivatives. However, these compounds are distinct chemical entities from this compound, and therefore, the information pertaining to them is not applicable.

Consequently, due to the lack of available scientific information for the specific compound "this compound," it is not possible to generate the requested article with scientifically accurate and verifiable content for the outlined sections. Further research and publication in the field would be necessary to elaborate on the strategic utility of this particular compound.

Future Directions and Emerging Research Avenues for 4 Hydroxy 5 Methoxy 7 Iodoisoindolinone

Development of More Efficient and Sustainable Synthetic Pathways

The synthesis of isoindolinones has evolved significantly, with numerous methods being developed to improve efficiency and sustainability. nih.govresearchgate.net For a polysubstituted derivative like 4-Hydroxy-5-methoxy-7-iodoisoindolinone, future research will likely focus on developing convergent and atom-economical synthetic routes that avoid harsh conditions and minimize waste.

Modern synthetic strategies that could be adapted for this target molecule include:

Multicomponent Reactions (MCRs): One-pot MCRs that bring together three or more starting materials to form the complex isoindolinone core in a single step are highly desirable. researchgate.net A hypothetical MCR could involve a suitably substituted 2-formylbenzoic acid, an amine, and a third component, potentially under microwave irradiation to enhance reaction rates and yields. researchgate.net

Transition Metal-Catalyzed C-H Activation/Functionalization: Palladium, rhodium, or copper-catalyzed reactions could be employed to construct the isoindolinone ring system from simpler precursors. organic-chemistry.org For instance, a directed C-H activation of a substituted benzamide (B126) followed by annulation with a suitable coupling partner could provide an efficient route.

Green Chemistry Approaches: The use of environmentally benign solvents like water or ethanol, and the application of organocatalysis or biocatalysis, would align with the principles of sustainable chemistry. rsc.orgresearchgate.net Tandem reactions initiated by a single catalytic event can construct multiple bonds in one sequence, thereby reducing the number of steps and purification procedures. researchgate.net

A plausible, sustainable synthetic approach is outlined below:

| Step | Reaction Type | Starting Materials | Reagents and Conditions | Product |

| 1 | Nitration | 3-Hydroxy-4-methoxybenzoic acid | HNO₃, H₂SO₄ | 2-Nitro-3-hydroxy-4-methoxybenzoic acid |

| 2 | Reduction & Iodination | 2-Nitro-3-hydroxy-4-methoxybenzoic acid | H₂, Pd/C; then I₂, KI | 2-Amino-5-iodo-3-hydroxy-4-methoxybenzoic acid |

| 3 | Cyclization/Lactamization | 2-Amino-5-iodo-3-hydroxy-4-methoxybenzoic acid derivative | Activating agent (e.g., DCC), heat | This compound |

This table presents a hypothetical synthetic pathway and is for illustrative purposes.

Advanced Spectroscopic and Computational Investigations for Deeper Mechanistic Understanding

A thorough characterization of this compound is essential for understanding its chemical behavior. Advanced spectroscopic techniques and computational modeling can provide deep insights into its structural and electronic properties. ipb.ptmdpi.comresearchgate.net

Spectroscopic Characterization:

Nuclear Magnetic Resonance (NMR): 1D (¹H, ¹³C) and 2D NMR (COSY, HSQC, HMBC) experiments will be crucial for unambiguous assignment of all proton and carbon signals, confirming the substitution pattern on the aromatic ring. The Nuclear Overhauser Effect (NOE) studies could provide information on through-space proximity of protons. ipb.pt

Infrared (IR) Spectroscopy: The IR spectrum would be expected to show characteristic absorption bands for the O-H (hydroxyl), N-H (lactam), C=O (lactam), C-O (ether), and C-I bonds, as well as aromatic C-H and C=C stretching vibrations. ugal.ro

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will confirm the elemental composition. Tandem MS (MS/MS) experiments can elucidate fragmentation patterns, providing further structural confirmation.

Computational Investigations:

Density Functional Theory (DFT): DFT calculations can be used to predict the molecule's geometry, vibrational frequencies (for comparison with IR spectra), and NMR chemical shifts. numberanalytics.combaranlab.org

Mechanistic Studies: Computational modeling can be used to explore the mechanisms of potential reactions, map out potential energy surfaces, and identify transition states and intermediates. nih.govnumberanalytics.comacs.org This would be invaluable for optimizing synthetic conditions and predicting reactivity.

| Spectroscopic Technique | Predicted Key Features for this compound |

| ¹H NMR | Aromatic protons with distinct chemical shifts and coupling patterns, a singlet for the methoxy (B1213986) group, a broad singlet for the hydroxyl proton, and signals for the lactam N-H and CH₂ protons. |

| ¹³C NMR | Signals for the carbonyl carbon of the lactam, aromatic carbons (including those attached to I, OCH₃, and OH), the methoxy carbon, and the lactam CH₂ carbon. |

| FT-IR (cm⁻¹) | ~3400-3200 (O-H, N-H stretch), ~1680 (C=O stretch, lactam), ~1250 (C-O stretch, ether), ~600-500 (C-I stretch). |

| Mass Spec (HRMS) | Precise m/z value corresponding to the molecular formula C₉H₈INO₃. |

This table contains hypothetical data based on the structure of the compound.

Exploration of Unconventional Reactivity Patterns and Transformations

The unique array of functional groups in this compound allows for the exploration of diverse and potentially unconventional chemical transformations.

Cross-Coupling Reactions: The iodine atom is a versatile handle for transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck, Buchwald-Hartwig). This would allow for the introduction of a wide range of substituents at the 7-position, creating a library of novel isoindolinone derivatives.

Reactivity of the Lactam Ring: While the lactam is generally stable, its reactivity could be explored under various conditions. For example, reduction could yield the corresponding isoindoline, or ring-opening could provide access to functionalized ortho-substituted benzene (B151609) derivatives.

Photochemical and Electrochemical Reactions: The electron-rich aromatic ring and the carbon-iodine bond suggest that the molecule could be susceptible to photochemical or electrochemical activation. Such methods could lead to novel radical-based cyclizations or functionalizations, providing access to complex molecular architectures under mild conditions. aidic.it

Directed Ortho-Metalation (DoM): The hydroxyl or lactam groups could potentially direct metalation to the adjacent C-6 position, allowing for regioselective functionalization of the aromatic ring.

Integration into Supramolecular Chemistry and Nanotechnology

The structural features of this compound make it an attractive building block for supramolecular chemistry and nanotechnology. acs.org

Supramolecular Assembly: The molecule possesses key functionalities for non-covalent interactions. The lactam and hydroxyl groups are excellent hydrogen bond donors and acceptors, while the aromatic core can participate in π-π stacking interactions. nih.gov These interactions could be harnessed to construct self-assembled structures like gels, liquid crystals, or discrete molecular cages. acs.org

Nanotechnology Applications: The compound could be used as a capping agent to stabilize metal nanoparticles, with the potential for the functional groups to modulate the nanoparticles' electronic or catalytic properties. Furthermore, its rigid, planar structure could be incorporated into organic electronic materials, such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs), after suitable modification through the iodine handle. aidic.it

Design of Next-Generation Chemical Probes and Scaffolds for Fundamental Studies

The isoindolinone core is considered a "privileged scaffold" in medicinal chemistry, meaning it is capable of binding to multiple biological targets. ontosight.ainih.gov This makes this compound an excellent starting point for the development of new chemical probes and therapeutic agents. nih.govyoutube.com

Chemical Probes: The molecule could be developed into a chemical probe to study biological systems. nih.gov For instance, the iodine atom could be replaced with a radioactive isotope (e.g., ¹²⁵I) for use in radiolabeling studies or with a fluorescent tag via a cross-coupling reaction. The inherent fluorescence of some isoindolinone derivatives could also be exploited. rsc.org

Scaffold for Drug Discovery: The core structure can be systematically modified to generate a library of compounds for screening against various biological targets, such as enzymes or receptors. researchgate.netjocpr.com The hydroxyl and methoxy groups can influence solubility and hydrogen bonding interactions, while the 7-position can be elaborated to explore structure-activity relationships (SAR). The isoindolinone scaffold is found in compounds with a wide range of biological activities, including anticancer and anti-inflammatory properties. nih.govnih.gov

Q & A

Q. What are the key considerations for synthesizing 4-Hydroxy-5-methoxy-7-iodoisoindolinone, and how can researchers optimize reaction conditions?

Synthesis requires careful selection of iodination agents (e.g., iodine monochloride) and protection of hydroxyl/methoxy groups to avoid unwanted side reactions. Optimizing reaction conditions (temperature, solvent polarity, and catalyst) is critical. For example, low-temperature iodination (0–6°C) minimizes decomposition of sensitive intermediates, as seen in analogous methoxy-substituted isoindolinone syntheses . Characterization via NMR (to confirm substitution patterns) and HPLC (to assess purity >98%) is essential .

Q. How should researchers approach structural elucidation of this compound, and what spectroscopic methods are most reliable?

Combine 1H/13C NMR to map aromatic protons and substituents (e.g., iodine’s deshielding effect at C7) and FT-IR to confirm hydroxy groups (broad ~3200 cm⁻¹ stretch). High-resolution mass spectrometry (HRMS) ensures molecular formula validation. For crystalline samples, X-ray diffraction resolves steric effects from the iodine atom, which can distort isoindolinone ring geometry .

Q. What stability challenges arise during storage of this compound, and how can they be mitigated?

The compound is light- and temperature-sensitive due to the iodine substituent. Store in amber vials at 2–8°C under inert gas (argon) to prevent oxidative degradation. Stability assays (e.g., accelerated aging at 40°C/75% RH) should be conducted to establish shelf-life thresholds, as demonstrated in protocols for methoxy-flavonoid analogs .

Advanced Research Questions

Q. How can researchers resolve contradictions in bioactivity data for this compound across different assay systems?

Contradictions often stem from assay-specific variables (e.g., cell line metabolic activity, solvent interference). Use orthogonal assays (e.g., enzymatic vs. cell-based) and control for iodine’s redox activity. Normalize data to a reference compound (e.g., vanillic acid for antioxidant assays) and apply statistical frameworks like ANOVA to identify outliers .

Q. What computational strategies are effective for modeling the electronic effects of iodine in this compound?

Density Functional Theory (DFT) simulations (e.g., B3LYP/6-31G*) can predict iodine’s impact on HOMO-LUMO gaps and redox potentials. Compare with non-iodinated analogs to isolate electronic contributions. Molecular docking studies should account for iodine’s steric bulk in protein-ligand interactions, as seen in isoindolinone-based enzyme inhibitors .

Q. How can factorial design improve the scalability of this compound’s synthesis?

A 2^k factorial design tests variables (e.g., catalyst loading, reaction time) to identify optimal conditions. For example, prioritize iodine source (e.g., N-iodosuccinimide vs. I₂) and solvent polarity (DMSO vs. THF) as factors. Response Surface Methodology (RSM) then refines interactions between variables to maximize yield while minimizing byproducts .

Q. What methodologies validate the compound’s mechanism of action in complex biological systems?

Use isotopic labeling (e.g., ¹²⁵I) for pharmacokinetic tracing in vivo. Combine with metabolomics (LC-MS/MS) to track hydroxylated metabolites. For mechanistic studies, CRISPR-edited cell lines can silence target proteins (e.g., oxidoreductases) to confirm pathway specificity, as applied in isoindolinone cytotoxicity studies .

Methodological Notes

- Contradiction Analysis : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize hypotheses when conflicting data arise .

- Advanced Characterization : Use synchrotron XRD for resolving iodine’s heavy-atom effects on crystal packing .

- Ethical Compliance : For biological studies, ensure IRB approval aligns with protocols for human cell line usage (e.g., informed consent documentation) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.